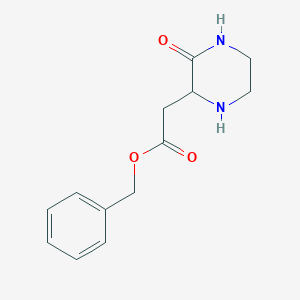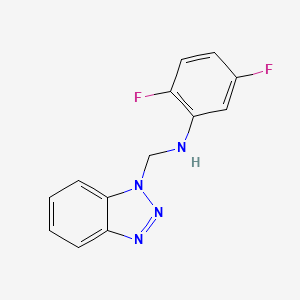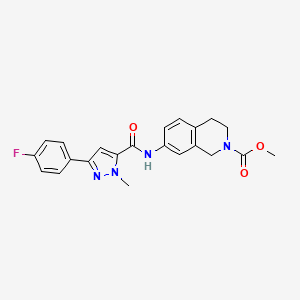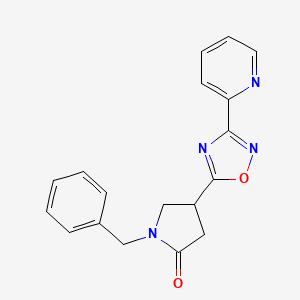
Benzyl 2-(3-oxopiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C13H16N2O3 . It belongs to the class of organic compounds known as piperazines, which are compounds containing a piperazine ring, a six-member aliphatic ring with two nitrogen atoms at positions 1 and 4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a piperazine ring, which is further connected to an acetate group . The InChI code for this compound is 1S/C13H16N2O3/c16-12(8-11-13(17)15-7-6-14-11)18-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,17) .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 248.28 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Novel Synthesis Methods
- Synthesis of Novel Annelated 2-Oxopiperazines : Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides led to the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazine-9-carboxylates, presenting a new heterocyclic system (Svetlana et al., 2015).
Cyclization Reactions
- Cyclization Reactions with Cyanamides : Cyclization of cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate and others yielded various derivatives like 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino pyrimidine-1,8-dione (Shikhaliev et al., 2008).
Antibacterial Activity
- Synthesis and Antibacterial Activity Evaluation : The synthesis of 1-(5-aryl-4-benzoyl-3-hydroxy-2-oxo-3-pyrrolin-1-yl)-2-(3-benzoylmethylene-2-oxopiperazin-1-yl)ethanes showed potential antibacterial activity (Gein et al., 2006).
1,3-Dipolar Cycloaddition Reactions
- Azomethine Ylides in Cycloaddition Reactions : Utilizing azomethine ylides derived from alkyl(3-oxopiperazin-2-yl)acetates in 1,3-dipolar cycloaddition reactions with N-aryl maleimides formed a new heterocyclic system – decahydro-3b H -pyrrolo pyrrolo pyrazine (Medvedeva et al., 2014).
Synthesis of Glycoprotein IIb-IIIa Antagonists
- Non-Peptide Fibrinogen Receptor Antagonists : Synthesis of non-peptide glycoprotein IIb-IIIa antagonists using 2-oxopiperazine derivatives was conducted, indicating potential in treating arterial thrombotic diseases (Sugihara et al., 1998).
Safety and Hazards
Future Directions
As for future directions, it’s hard to predict without specific context. The compound could be studied further for potential applications in various fields, such as pharmaceuticals, given its piperazine structure. Piperazine derivatives are known to have a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .
properties
IUPAC Name |
benzyl 2-(3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(8-11-13(17)15-7-6-14-11)18-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQHHKCTNDZTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450308.png)
![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)



![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/no-structure.png)
![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)




![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)
